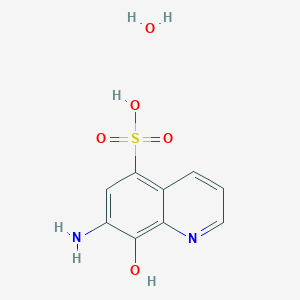

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

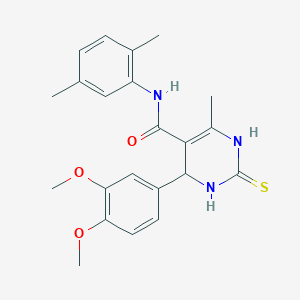

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a derivative of 8-Hydroxyquinoline-5-sulfonic acid . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .

Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid, a close derivative, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 225.221 . The InChI string representation isInChI=1S/C9H7NO4S/c11-7-3-4-8 (15 (12,13)14)6-2-1-5-10-9 (6)7/h1-5,11H, (H,12,13,14) . Chemical Reactions Analysis

The formation of cocrystals of 8-Hydroxyquinoline-5-sulfonic acid with other compounds involves hydrogen bonding in the system . The frequency shifts observed in the system are due to the formation of these cocrystals .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 and solubility in water . The melting point is greater than 300 °C .科学的研究の応用

Bioavailability and Toxicity Studies

Research has explored the interactions between hydrophobic ionogenic organic compounds (HIOCs) and metals like copper for their uptake and bioavailability in biological membranes. Studies specifically looked at how hydrophobic and hydrophilic substituents, including 8-hydroxyquinoline derivatives such as 7-Amino-8-hydroxyquinoline-5-sulfonic acid, affect their partitioning into liposomes. These liposomes act as model systems for biological membranes, indicating that such compounds can facilitate the passive uptake of metals into cells through complex formation, which is crucial for understanding the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).

Synthesis of Aza-aromatic Hydroxylamine-O-sulfonates

Aza-aromatic hydroxylamine-O-sulfonates, including those derived from 8-hydroxyquinoline, have been synthesized for application in tandem nucleophilic addition–electrophilic cyclization. This synthesis pathway has shown potential in producing compounds with pronounced in vitro cytostatic activity against human tumor cell lines, highlighting the medicinal chemistry applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid derivatives (Sączewski et al., 2011).

Enhanced Solubility and Optical Properties

The formation of molecular complexes based on the sulfonate–pyridinium interaction has been investigated. Compounds derived from 8-hydroxyquinoline sulfonic acid have shown significant enhancements in aqueous solubility and optical behavior, which could be leveraged in various scientific and industrial applications. This research demonstrates the potential for 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate derivatives in improving the properties of materials for optical applications (Ahmad et al., 2020).

Spectroscopic Properties and Dye Synthesis

The synthesis of new azo dyes derived from 5-chloro-8-hydroxy quinoline, closely related to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, has been studied for their spectroscopic properties. These studies offer insights into the design of dyes with specific absorption spectra, which could be extended to derivatives of 7-Amino-8-hydroxyquinoline-5-sulfonic acid for advanced material science applications (Mirsadeghi et al., 2022).

Hydrogen Bonding and Crystal Structures

Investigations into the crystal structures of proton-transfer compounds involving 8-hydroxyquinoline derivatives, including those similar to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, have revealed extensive hydrogen bonding interactions. Such studies are foundational for developing advanced materials with designed properties, from pharmaceuticals to nanotechnology (Smith et al., 2004).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVUQMSHGMBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2734618.png)

![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)

![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)

![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)